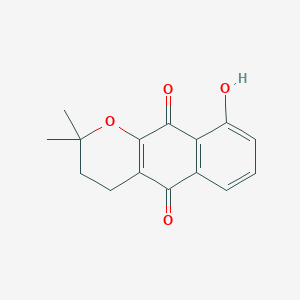
9-Hydroxy-alpha-lapachone
Übersicht
Beschreibung
9-Hydroxy-alpha-lapachone is a natural phenol . It is a yellow powder that can be isolated from the herbs of Catalpa ovata . It has been found to exhibit potent inhibitory effects on lipopolysaccharide-induced NO synthesis in RAW 264.7 cells .
Molecular Structure Analysis
The molecular formula of 9-Hydroxy-alpha-lapachone is C15H14O4 . Its molecular weight is 258.3 . The compound is a type of quinone . The chemical name is 9-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione .Chemical Reactions Analysis
9-Hydroxy-alpha-lapachone exhibits potent inhibitory effects with an IC50 of 4.64 µM on LPS-induced NO production in RAW 264.7 cells . This suggests that it may have anti-inflammatory activity .Physical And Chemical Properties Analysis
9-Hydroxy-alpha-lapachone is a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The compound should be stored in a desiccated state at -20°C .Wissenschaftliche Forschungsanwendungen
Methods of Application : Using cheminformatics approaches, researchers generated a 3D chemical feature pharmacophore model via LigandScout, which was then screened against a library of African natural products .
Results : The study found that 9-Hydroxy-alpha-lapachone had an inhibitory concentration (IC50) of 0.9 ± 0.1 µmol/L, indicating potent activity against the target enzyme .
Methods of Application : The compound was tested in vitro for its cytotoxic effects on cancer cells, using assays like MTT to determine cell viability .
Results : The compound showed nanomolar to single-digit micromolar antiproliferative potency, indicating its potential as a lead compound in anticancer drug discovery .
Methods of Application : The compound’s effects on cellular mechanisms were analyzed through biochemical assays and molecular docking studies .
Results : The studies revealed that structural modifications to the lapachol scaffold, including the addition of the 9-hydroxy group, could enhance biological activity and specificity against cancer cells .
Methods of Application : Research efforts have focused on harnessing the anticancer properties of naphthoquinones through structural modifications and understanding their mechanisms of action .
Results : The compound has shown promise in preclinical studies, with efforts ongoing to optimize its anticancer efficacy and selectivity .
Methods of Application : Enzymatic characterization and inhibitor discovery approaches were used to identify natural products that could inhibit HpCGS .
Results : The compound exhibited inhibitory activities against HpCGS with an IC50 value of 9 ± 1 μM, and it could inhibit the growth of H. pylori in vitro .
Methods of Application : The compound’s effects were measured using cell-based assays to quantify nitric oxide production .
Results : It showed potent inhibitory effects with an IC50 of 4.64 µM, indicating its potential use in research settings to study inflammatory processes .
Methods of Application : The compound and its derivatives were evaluated for antiproliferative activities against a panel of human cancer cell lines, including neuroblastoma, melanoma, glioblastoma, and non-small cell lung cancer .
Results : Derivatives incorporating β-naphthoquinone and α-naphthoquinono [2,3-b]furan skeletons showed nanomolar to single-digit micromolar antiproliferative potency, with some demonstrating potent cytotoxic activity .
Methods of Application : The compounds were tested in vivo against visceral and cutaneous leishmaniasis, with treatment regimens directed against different Leishmania species. Drug delivery systems were employed to improve selectivity and therapeutic dose requirements .
Results : The studies indicated that naphthoquinones favor an adequate immune response against Leishmania parasites, highlighting their potential as innovative therapeutic agents .
Methods of Application : The compound’s antimicrobial efficacy was assessed using disk diffusion and broth microdilution methods to determine minimum inhibitory concentrations (MICs) .
Results : The results indicated that 9-Hydroxy-alpha-lapachone possesses significant inhibitory activity against various bacterial strains, with MIC values in the low micromolar range .
Methods of Application : In vitro studies were conducted using lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells to test the inhibitory effects of 9-Hydroxy-alpha-lapachone on nitric oxide production .
Results : 9-Hydroxy-alpha-lapachone exhibited potent inhibitory effects, with an IC50 value of 4.64 μM, suggesting its potential use in treating inflammatory conditions .
Methods of Application : Neuroprotective effects were evaluated through in vitro assays measuring the compound’s ability to protect neuronal cells from induced oxidative stress .
Results : The compound demonstrated a protective effect on neuronal cells, indicating its potential as a therapeutic agent for neurodegenerative conditions .
Methods of Application : The antioxidant capacity was measured using various assays, such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP) assays .
Results : The compound showed significant antioxidant activity, highlighting its potential as a natural antioxidant agent .
Methods of Application : Studies involved assessing the compound’s ability to modulate key signaling pathways involved in cell proliferation and apoptosis .
Results : Preliminary results suggest that 9-Hydroxy-alpha-lapachone can modulate these pathways, indicating its potential role in cancer prevention .
Methods of Application : Enzyme assays were used to determine the inhibitory activity of the compound against target enzymes .
Results : The compound exhibited strong inhibitory activity, with potential implications for drug development .
Eigenschaften
IUPAC Name |
9-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-15(2)7-6-9-12(17)8-4-3-5-10(16)11(8)13(18)14(9)19-15/h3-5,16H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYROJYNCTNKRCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415768 | |
| Record name | 9-hydroxy-alpha-lapachone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Hydroxy-alpha-lapachone | |
CAS RN |
22333-58-0 | |
| Record name | 9-hydroxy-alpha-lapachone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



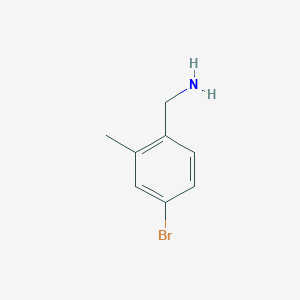

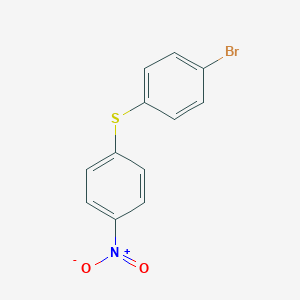
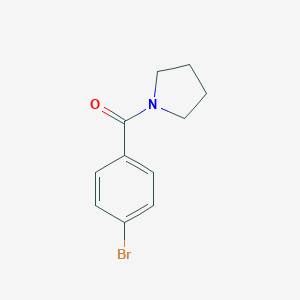
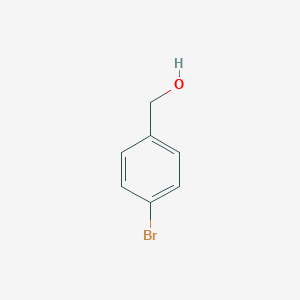

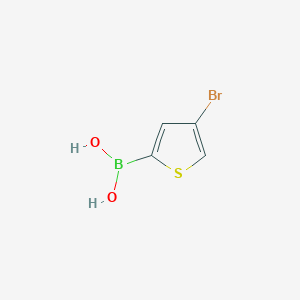
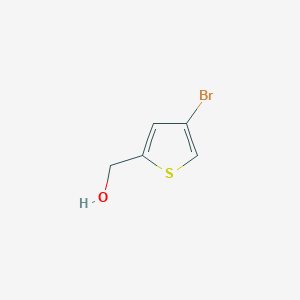
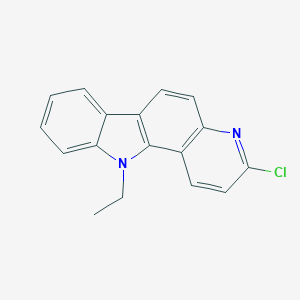
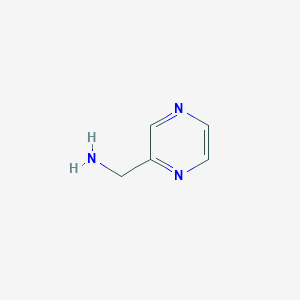
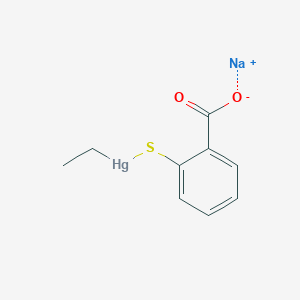
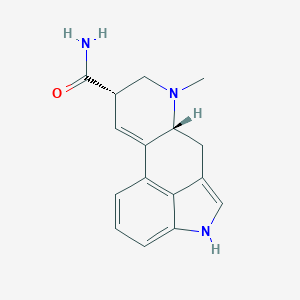
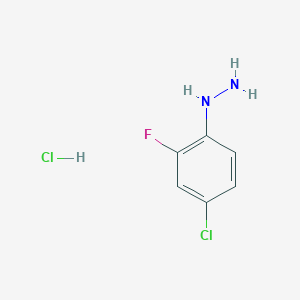
![Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B151706.png)